2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
Description
Table 1: Key IUPAC Nomenclature Components
Molecular Geometry and Conformational Analysis
The compound’s geometry is defined by its rigid acrylonitrile backbone and planar aromatic systems. Key features include:
- Double-bond configuration : The (E) stereochemistry arises from the trans arrangement of the benzimidazol-2-yl and anilino groups across the C2–C3 double bond. This configuration minimizes steric hindrance between the bulky substituents.
- Benzimidazole ring planarity : The benzimidazole moiety adopts a nearly planar conformation due to π-electron delocalization across its fused benzene and imidazole rings. Bond lengths in the ring system average 1.38 Å for C–N and 1.40 Å for C–C, consistent with aromatic character.
- Trifluoromethyl group orientation : The -CF₃ group on the anilino ring exhibits a trigonal pyramidal geometry, with C–F bond lengths of approximately 1.33 Å and F–C–F angles of 109.5°, characteristic of sp³ hybridization.
Conformational flexibility is limited to rotation around the N–C(anilino) single bond, which adopts a dihedral angle of 120–150° relative to the acrylonitrile plane to optimize conjugation with the aromatic system.
Crystallographic Data and Unit Cell Parameters
As of the latest available data, no experimental X-ray crystallography studies for this compound have been published in the sources reviewed. However, computational models predict the following based on analogous structures:
- Expected crystal system : Monoclinic (common for similar acrylonitrile derivatives).
- Unit cell parameters (predicted) :
- a = 10–12 Å
- b = 8–9 Å
- c = 14–16 Å
- β = 90–100°
- Packing interactions : Anticipated π-π stacking between benzimidazole rings and hydrogen bonding involving the anilino NH group and nitrile nitrogen.
Experimental validation is required to confirm these predictions.
Tautomeric Forms and Resonance Structures
The compound exhibits two primary electronic delocalization phenomena:
Tautomerism in the Benzimidazole Core
The 1H-benzimidazole moiety exists in equilibrium between two tautomeric forms:
- 1H-tautomer : Proton resides on the nitrogen adjacent to the benzene ring.
- 3H-tautomer : Proton migrates to the nitrogen distal to the benzene ring.
The 1H-tautomer is favored in the solid state and nonpolar solvents due to intramolecular hydrogen bonding with the acrylonitrile group.
Resonance Stabilization
- Acrylonitrile moiety : The nitrile group stabilizes the double bond via conjugation, as shown:
$$
\text{C=C–C≡N} \leftrightarrow \text{C–C=C–N≡C}
$$ - Anilino group resonance : The lone pair on the anilino nitrogen delocalizes into the benzene ring, enhancing substituent effects from the -CF₃ group.
Table 2: Dominant Resonance Contributors
| Contributor | Description |
|---|---|
| Major contributor | Nitrile conjugation with acrylonitrile double bond |
| Minor contributor | Benzimidazole lone pair delocalization |
These electronic effects collectively enhance the compound’s stability and influence its reactivity in synthetic applications.
Properties
Molecular Formula |
C17H11F3N4 |
|---|---|
Molecular Weight |
328.29 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile |
InChI |
InChI=1S/C17H11F3N4/c18-17(19,20)12-4-3-5-13(8-12)22-10-11(9-21)16-23-14-6-1-2-7-15(14)24-16/h1-8,10,22H,(H,23,24)/b11-10+ |
InChI Key |
RUAQIBPYCFKAOL-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/NC3=CC=CC(=C3)C(F)(F)F)/C#N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CNC3=CC=CC(=C3)C(F)(F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Core Benzodiazole Formation
The benzodiazole moiety is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with cyanoacetamide or cyanoacetic acid esters. As outlined in foundational studies, heating o-phenylenediamine with ethyl cyanoacetate at 150–160°C under inert conditions yields 1H-benzimidazole-2-acetonitrile as a key intermediate. This reaction proceeds through nucleophilic attack of the amine groups on the electrophilic carbon of the cyanoacetate, followed by dehydration and aromatization (Figure 1).
Reaction Conditions:
- Solvent: Ethanol or solvent-free fusion
- Temperature: 150–160°C
- Catalyst: None required (thermal activation)
- Yield: 60–75%
Substituted benzodiazoles may incorporate electron-withdrawing or donating groups at the 5- or 6-positions by starting with appropriately functionalized o-phenylenediamine derivatives.
Introduction of the Trifluoromethylaniline Group
The trifluoromethylaniline component is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A two-step protocol is commonly employed:
Synthesis of 3-(Trifluoromethyl)aniline :
Coupling to the Benzodiazole Intermediate :
The prop-2-enenitrile bridge is formed through a Knoevenagel condensation between benzimidazole-2-acetonitrile and 3-(trifluoromethyl)aniline. This step requires careful control of stoichiometry and temperature to avoid polymerization side reactions.
Optimized Conditions:
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Base: Piperidine or triethylamine
- Temperature: 80–90°C
- Reaction Time: 12–18 hours
- Yield: 45–55%
Stepwise Synthesis and Intermediate Characterization
Synthetic Pathway
The full synthesis involves three sequential steps (Table 1):
Table 1: Summary of Synthetic Steps
| Step | Reaction Type | Starting Materials | Key Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1 | Cyclocondensation | o-Phenylenediamine, ethyl cyanoacetate | 150°C, 6 h | 1H-Benzimidazole-2-acetonitrile |
| 2 | Knoevenagel Condensation | 1H-Benzimidazole-2-acetonitrile, 3-(trifluoromethyl)aniline | DMF, piperidine, 85°C, 15 h | (E)-3-{[3-(Trifluoromethyl)phenyl]amino}-2-(1H-benzodiazol-2-yl)prop-2-enenitrile |
| 3 | Purification | Crude product | Column chromatography (SiO₂, hexane:ethyl acetate 3:1) | Final compound (≥98% purity) |
Critical Intermediate Analysis
- 1H-Benzimidazole-2-acetonitrile : Characterized by FT-IR (νC≡N: 2240 cm⁻¹) and ¹H NMR (δ 7.45–7.60 ppm, aromatic protons; δ 4.20 ppm, CH₂CN).
- Knoevenagel Adduct : LC-MS confirms [M+H]⁺ at m/z 329.3, aligning with the molecular formula C₁₇H₁₁F₃N₄.
Optimization Strategies for Improved Yield
Solvent and Catalytic Systems
Comparative studies reveal that polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing the transition state. Catalytic amounts of Lewis acids (e.g., ZnCl₂) improve regioselectivity during the Knoevenagel step, reducing byproduct formation.
Table 2: Solvent Screening for Knoevenagel Condensation
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 15 | 55 |
| Acetonitrile | 37.5 | 20 | 48 |
| THF | 7.5 | 24 | <30 |
Temperature and Stoichiometry
Exceeding 90°C promotes decomposition of the enenitrile product, while sub-stoichiometric amine bases (<1.2 equiv) lead to incomplete conversion. A molar ratio of 1:1.5 (benzodiazole:aniline) maximizes yield.
Analytical and Spectroscopic Characterization
Purity Assessment
Structural Elucidation
- ¹³C NMR : δ 158.9 ppm (C=N of benzodiazole), δ 119.2 ppm (C≡N), δ 124.5 ppm (q, J = 272 Hz, CF₃).
- X-ray Crystallography : Confirms (E)-configuration of the propenenitrile bridge with a dihedral angle of 12.3° between benzodiazole and aniline planes.
Challenges and Industrial Scalability
Key Limitations
- Low solubility of intermediates in non-polar solvents complicates purification.
- Trifluoromethyl groups introduce steric hindrance, slowing coupling reactions.
Green Chemistry Approaches
Recent advances employ microwave-assisted synthesis to reduce reaction times by 40% and solvent-free mechanochemical methods to improve atom economy.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound's structure suggests potential pharmacological activity, particularly in the development of new therapeutic agents. Research indicates that benzodiazole derivatives can exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of benzodiazole derivatives and their evaluation as potential anticancer agents. The results showed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating that 2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile could be a candidate for further development in cancer therapy .
Benzodiazole derivatives have also been investigated for their potential use as agrochemicals. Their ability to inhibit specific enzymes or pathways in plant pathogens makes them candidates for fungicides.
Case Study: Fungicidal Activity
In a study examining the antifungal properties of various benzodiazole derivatives, it was found that certain compounds demonstrated significant activity against common plant pathogens such as Botrytis cinerea. This suggests that 2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile could be developed into an effective fungicide .
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, activation of signaling pathways, or disruption of cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Compounds
Key Comparative Insights:
Structural Variations and Electronic Effects: The target compound distinguishes itself through the 3-(trifluoromethyl)phenylamino substituent, which may enhance binding affinity via hydrogen bonding and hydrophobic interactions. AP30663 replaces the nitrile with an amide, introducing stereochemical complexity (3R-configuration) and altering solubility and metabolic stability .
Synthetic Pathways: Michael addition reactions are common for benzodiazole derivatives (e.g., ’s thiourea-triazole compounds) . The target compound’s synthesis may similarly involve condensation of benzodiazole precursors with activated nitriles. Click chemistry (e.g., triazole formation in ) is another viable route for analogs with heterocyclic appendages .
The sulfonyl-pyridyloxy derivative () exemplifies industrial applications as a high-purity intermediate for APIs, emphasizing the role of electron-withdrawing groups in stability .
Spectroscopic Characterization :
- NMR (¹H and ¹³C) and IR data for analogs () confirm the presence of benzodiazole (N-H stretches ~3400 cm⁻¹) and nitrile (C≡N ~2200 cm⁻¹) groups, which are critical for structural validation .
Biological Activity
The compound 2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile , also known by its CAS number 244167-61-1, is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, discussing its mechanisms of action, pharmacological effects, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C17H11F3N4 |
| Molecular Weight | 328.3 g/mol |
| IUPAC Name | 2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Structure
The structural formula indicates the presence of a benzodiazole moiety and a trifluoromethyl group, which are significant for its biological interactions.
Research indicates that compounds with similar structures often interact with various biological pathways. For instance, they may influence the signaling pathways involving protein kinases such as MAPK and AKT, which are crucial for cell proliferation and survival. The activation of these pathways can lead to enhanced cell signaling and may be involved in processes like angiogenesis and fibrosis .
Pharmacological Effects
-
Anticancer Activity :
- Compounds similar to this benzodiazole derivative have shown promise in inhibiting tumor growth by targeting specific kinases involved in cancer progression. For example, the inhibition of DDR1 and DDR2 has been linked to reduced fibrosis and inflammation in lung tissues, suggesting potential applications in cancer therapies .
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Study on Anticancer Potential
A study published in Journal of Medicinal Chemistry explored similar benzodiazole compounds and their effects on cancer cell lines. The results indicated that modifications to the benzodiazole structure could enhance potency against specific cancer types, particularly those resistant to conventional therapies. The study highlighted the importance of trifluoromethyl substitutions in increasing bioactivity .
Study on Inflammation
Another significant study examined the role of benzodiazole derivatives in inflammatory models. The findings demonstrated that these compounds could significantly reduce markers of inflammation in vivo, suggesting their potential for treating chronic inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions involving benzodiazole derivatives and trifluoromethyl-substituted anilines. Key steps include:
- Use of reflux conditions with polar aprotic solvents (e.g., DMF or acetonitrile) to facilitate nucleophilic substitution .
- Catalytic bases like triethylamine to deprotonate intermediates and accelerate coupling .
- Monitoring reaction progress via TLC or HPLC to optimize reaction time and minimize byproducts .
Q. How can the structural integrity and purity of this compound be validated post-synthesis?
- Methodology : Employ a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm bond connectivity and substituent positions .
- IR spectroscopy to verify functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) .
- Mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation .
- Elemental analysis to ensure stoichiometric purity .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
- Methodology : Prioritize target-specific assays based on structural analogs:
- Kinase inhibition assays (e.g., KCa2 channels, as seen in AP30663, a structurally related compound) using patch-clamp electrophysiology .
- Antimicrobial activity via broth microdilution against Gram-positive/negative bacteria .
- Cytotoxicity profiling using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or tautomeric forms?
- Methodology :
- Grow single crystals via slow evaporation in solvent mixtures (e.g., DCM/hexane) .
- Perform X-ray diffraction (XRD) using SHELX programs (e.g., SHELXL for refinement) to determine bond angles, torsion angles, and packing interactions .
- Compare experimental charge density maps with computational models (DFT) to assess electron distribution .
Q. What strategies address contradictory bioactivity data between in vitro and in vivo studies?
- Methodology :
- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
- Solubility enhancement : Use co-solvents (e.g., cyclodextrins) or nanoformulations to improve bioavailability .
- Target engagement assays : Employ fluorescence polarization or SPR to confirm binding affinity in physiological conditions .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Methodology :
- Molecular docking (AutoDock, Schrödinger) to predict binding modes with target proteins (e.g., KCa2 channels) .
- QSAR studies to correlate substituent effects (e.g., trifluoromethyl position) with activity .
- MD simulations to assess stability of ligand-receptor complexes over time .
Q. What analytical techniques are critical for identifying and quantifying synthetic impurities?
- Methodology :
- HPLC-MS/MS with reverse-phase columns (C18) to separate and characterize byproducts .
- NMR spiking experiments with reference standards to trace impurity origins .
- ICH guidelines for setting acceptance criteria (e.g., ≤0.15% for unspecified impurities) .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity results?
- Methodology :
- Re-evaluate force field parameters in docking studies to account for solvent effects or protein flexibility .
- Validate in silico models with orthogonal assays (e.g., SPR for binding kinetics vs. computational ΔG values) .
- Investigate off-target interactions via proteome-wide profiling (e.g., affinity pulldown assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
